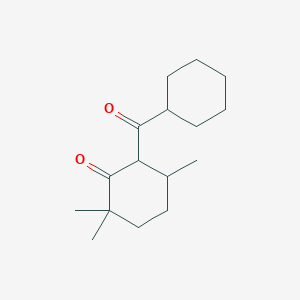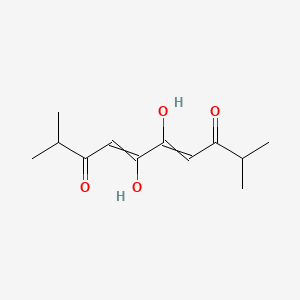
Cyclo(-Gly-Gln)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(-Gly-Gln) is a cyclic dipeptide composed of glycine and glutamine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. Cyclo(-Gly-Gln) is particularly interesting because of its stability and ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
Cyclo(-Gly-Gln) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. For example, the linear dipeptide Gly-Gln can be cyclized under acidic or basic conditions to form the cyclic dipeptide. The reaction typically involves heating the linear dipeptide in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to promote cyclization.
Industrial Production Methods
Industrial production of Cyclo(-Gly-Gln) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support under cyclization-promoting conditions.
化学反応の分析
Types of Reactions
Cyclo(-Gly-Gln) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketopiperazine derivatives.
Reduction: Reduction reactions can modify the functional groups on the cyclic dipeptide.
Substitution: Substitution reactions can introduce different functional groups onto the cyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives, while substitution reactions can introduce new functional groups onto the cyclic structure.
科学的研究の応用
Cyclo(-Gly-Gln) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide cyclization and stability.
Biology: Cyclo(-Gly-Gln) has been shown to exhibit antimicrobial and anticancer activities, making it a valuable compound for biological research.
Medicine: Due to its biological activities, Cyclo(-Gly-Gln) is being investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of Cyclo(-Gly-Gln) involves its interaction with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. For example, Cyclo(-Gly-Gln) has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with specific signaling pathways.
類似化合物との比較
Cyclo(-Gly-Gln) can be compared to other cyclic dipeptides, such as Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala). While these compounds share a similar cyclic structure, Cyclo(-Gly-Gln) is unique due to the presence of the glutamine residue, which imparts distinct biological activities. For example, Cyclo(-Gly-Gln) has been shown to exhibit stronger antimicrobial and anticancer activities compared to Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala).
List of Similar Compounds
- Cyclo(-Gly-Gly)
- Cyclo(-Gly-Ala)
- Cyclo(-Gly-Ser)
- Cyclo(-Gly-Thr)
特性
IUPAC Name |
3-(3,6-dioxopiperazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADXPITHGKDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Methoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12530000.png)



![Boranediamine, N,N,N',N'-tetraethyl-1-[(1-phenylethenyl)oxy]-](/img/structure/B12530018.png)

![2-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B12530042.png)


![2,3-Dihydro-6H-6lambda~6~-thieno[3,4-b][1,4]dioxine-6,6-dione](/img/structure/B12530054.png)
![7-Bromo-3-[(3,4-dichlorophenyl)methyl]quinazolin-4(3H)-one](/img/structure/B12530063.png)


![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
